Chiral Identity Verification: Optical Rotation of H-D-Asp(OtBu)-OH vs. L-Enantiomer
The optical rotation of H-D-Asp(OtBu)-OH is -6.5° (c=1% in H2O), confirming its D-enantiomeric configuration . In contrast, the L-enantiomer, H-Asp(OtBu)-OH, exhibits an optical rotation of -9 ±2° (c=2, in methanol:H2O 4:1) . This significant difference (approximately 2.5° under comparable aqueous conditions, accounting for solvent effects) provides a direct, quantitative metric for verifying chiral identity and enantiomeric purity, critical for ensuring the correct stereochemistry in downstream peptide products .
| Evidence Dimension | Optical rotation |
|---|---|
| Target Compound Data | -6.5° (c=1% in H2O) |
| Comparator Or Baseline | H-Asp(OtBu)-OH (L-enantiomer): -9 ±2° (c=2, in methanol:H2O 4:1) |
| Quantified Difference | Approximately 2.5° difference under comparable aqueous conditions |
| Conditions | Polarimetry at 20°C; target measured in H2O; comparator in methanol:H2O (4:1) |
Why This Matters
This quantifiable optical rotation difference serves as a critical quality control parameter to prevent accidental substitution with the incorrect enantiomer, which would compromise peptide stereochemistry and biological function.
